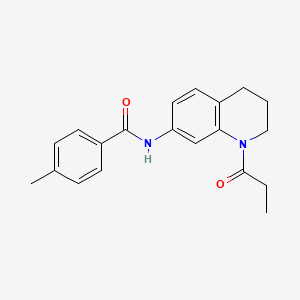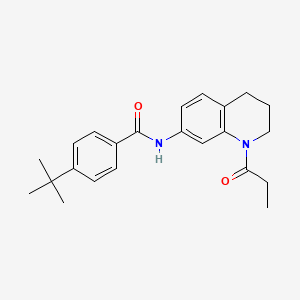
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4MTPB, is a synthetic molecule with potential applications in pharmaceuticals, materials science, and biochemistry. It is a member of the quinoline family, a class of compounds with a wide range of biological activities. 4MTPB has been studied for its potential use in the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. In addition, 4MTPB has been studied for its potential applications in materials science and biochemistry.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential anti-inflammatory and neuroprotective effects. It has been shown to inhibit the release of pro-inflammatory cytokines, and to protect neurons from oxidative stress-induced damage. 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been studied for its potential use in the treatment of diabetes, as it has been shown to reduce glucose levels in diabetic mice.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to inhibit the activity of several enzymes involved in the synthesis of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can inhibit the growth of several cancer cell lines, as well as inhibit the release of pro-inflammatory cytokines. In animal studies, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to reduce glucose levels in diabetic mice, and to protect neurons from oxidative stress-induced damage. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and can be synthesized in a relatively short period of time. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is relatively stable, and can be stored for extended periods of time. However, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
The potential applications of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are numerous, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future research should focus on the development of more effective delivery systems for 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, as well as the optimization of its synthesis process. In addition, further research should be conducted to explore the potential use of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in the treatment of other diseases and conditions, such as neurodegenerative disorders and diabetes. Finally, further research should be conducted to explore the potential use of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in materials science and biochemistry.
Métodos De Síntesis
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized by condensation of 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid and 4-methylbenzamide in the presence of anhydrous sodium acetate. This reaction is carried out in an aqueous solution of methanol at a temperature of 120°C for a period of 4 hours. The resulting product is a white solid that is soluble in organic solvents. The purity of the synthesized 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJWNXCFNDYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)










